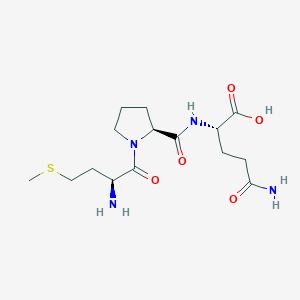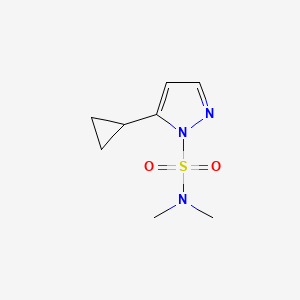![molecular formula C6H8N4O B14188386 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one CAS No. 926290-87-1](/img/structure/B14188386.png)
5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one: is a heterocyclic compound that features a tetrazole ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azepine derivative with a tetrazole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the azepine or tetrazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry:
In chemistry, 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine:
In biology and medicine, this compound has been studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry:
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: Another heterocyclic compound with a similar structure but different ring fusion.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A compound with a triazole ring fused to a pyrazine ring.
Uniqueness:
5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one is unique due to its specific ring fusion and the presence of both tetrazole and azepine rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
926290-87-1 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]azepin-9-one |
InChI |
InChI=1S/C6H8N4O/c11-5-3-1-2-4-10-6(5)7-8-9-10/h1-4H2 |
InChI Key |
XSOKNGYCJADXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=N2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)


![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)







![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
